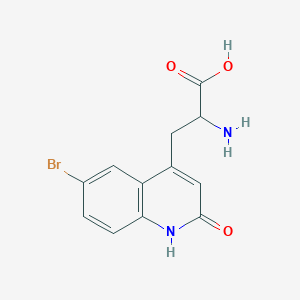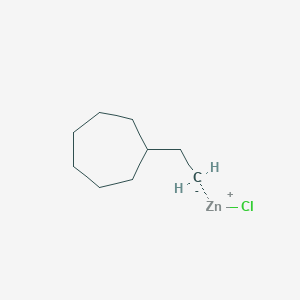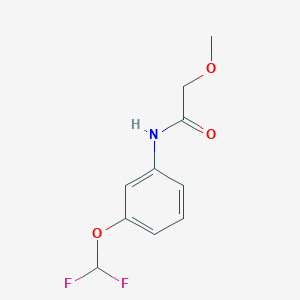
n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is an organic compound characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Conversion to an amine derivative.
Substitution: Replacement of the difluoromethoxy group with another nucleophile.
Applications De Recherche Scientifique
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Difluoromethoxy)phenyl)acetamide
- N-(3-(Methoxy)phenyl)-2-methoxyacetamide
- N-(3-(Trifluoromethoxy)phenyl)-2-methoxyacetamide
Uniqueness
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F2NO3 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H11F2NO3/c1-15-6-9(14)13-7-3-2-4-8(5-7)16-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |
Clé InChI |
HGFXPLSEIFQIHD-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=CC(=CC=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
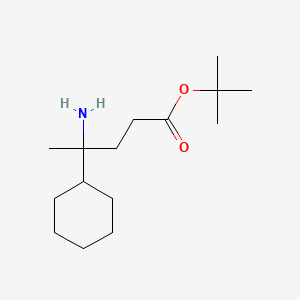


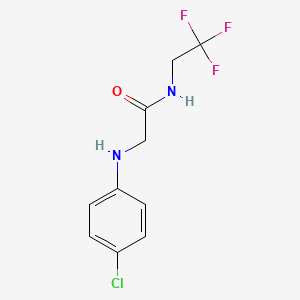
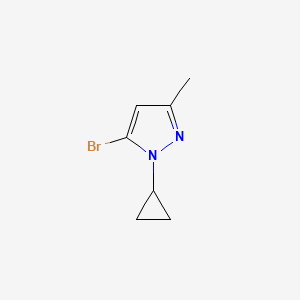

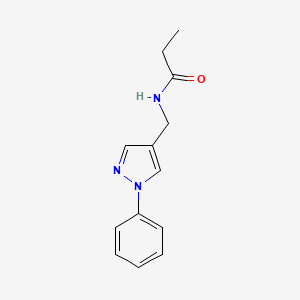
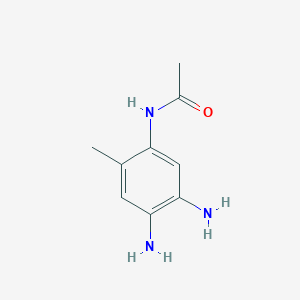
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
